N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, a thiophene ring, and an oxalamide group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. For example, the oxalamide group might be reactive towards nucleophiles, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally . These properties could be influenced by factors such as the presence of the polar oxalamide group and the aromatic rings .Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
Research on heterocyclic compounds such as thiazoles, thiophenes, and dioxines has shown these structures to have significant synthetic and pharmacological potential. For example, studies have focused on the metal-induced tautomerization of oxazole and thiazole molecules, showcasing the versatility of these heterocycles in synthetic chemistry (Ruiz & Perandones, 2009). Additionally, the synthesis of polyfunctionally substituted heterocyclic compounds derived from related precursors has been explored for their antitumor activities, indicating the broad utility of these motifs in designing bioactive molecules (Shams et al., 2010).
Pharmacophoric Heterocyclic Nuclei
The dihydrobenzo[1,4]dioxine moiety, closely related to the structural core of the compound , has been identified as a valuable pharmacophoric heterocyclic nucleus with a wide range of biological activities. These activities include serving as ligands for various receptors and showing potential as antimycotics and antioxidants (Viglianisi & Menichetti, 2010). This highlights the significance of exploring such heterocyclic cores for novel therapeutic applications.
Anti-Tumor Applications
Further studies on bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor properties, emphasizing the importance of heterocyclic compounds in the development of new anticancer agents (Gomha et al., 2016). These findings underscore the potential of structurally complex heterocycles in medicinal chemistry and oncology.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-18(21-13-20(6-1-2-7-20)14-5-10-27-12-14)19(24)22-15-3-4-16-17(11-15)26-9-8-25-16/h3-5,10-12H,1-2,6-9,13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLDOCXZZFIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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